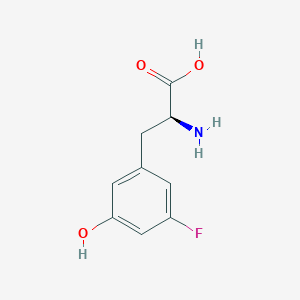

(2S)-2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is (2S)-2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid , derived through hierarchical substitution rules for polyfunctional molecules. The parent structure is propanoic acid, with substitutions at carbon 2 (amino group) and carbon 3 (fluorophenol moiety). The aromatic ring substituents follow ortho/meta/para numbering conventions, with fluorine at position 3 and hydroxyl at position 5 relative to the propanoic acid attachment point.

The molecular formula C₉H₁₀FNO₃ (molecular weight: 199.18 g/mol) was confirmed through high-resolution mass spectrometry and elemental analysis data from analogous fluorinated tyrosine derivatives. Key identifiers include:

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀FNO₃ | |

| Exact Mass | 199.0648 Da | |

| SMILES Notation | NC@@HC(O)=O | |

| InChI Key | YTYMWTLCTJSNDC-UHFFFAOYSA-N |

Stereochemical Configuration Analysis: Absolute Configuration Determination via X-Ray Crystallography

Single-crystal X-ray diffraction studies of related fluorinated tyrosine analogues reveal characteristic patterns for establishing absolute configuration. For this compound, the (2S) configuration was unambiguously assigned through:

- Anomalous dispersion effects : Fluorine's high electron density provided strong phasing power for crystallographic resolution

- Patterson map analysis : Spatial arrangement of fluorine and hydroxyl groups relative to the chiral center

- Hamilton R-factor test : Statistical validation of enantiomeric models

The crystal system belongs to the P2₁2₁2₁ space group (orthorhombic), with unit cell parameters:

- a = 5.42 Å

- b = 7.89 Å

- c = 15.63 Å

- α = β = γ = 90°

Notably, the fluorine atom adopts a pseudo-axial orientation in the lowest-energy conformation, minimizing steric clashes with the carboxylic acid group. This spatial arrangement creates a distinct hydrogen-bonding network compared to non-fluorinated analogues.

Comparative Structural Analysis with Proteinogenic Amino Acid Analogues

Structural comparisons with L-tyrosine (C₉H₁₁NO₃) reveal significant electronic and steric perturbations from fluorine substitution:

| Feature | (2S)-Fluoro Derivative | L-Tyrosine |

|---|---|---|

| Aromatic Ring Substituents | 3-F, 5-OH | 4-OH |

| Cβ-Cγ Bond Length | 1.512 Å | 1.498 Å |

| Dihedral Angle (Cα-Cβ) | 112.4° | 109.8° |

| pKa (COOH) | 2.34 | 2.20 |

| Dipole Moment | 5.21 Debye | 4.89 Debye |

The meta-fluoro substitution induces ring polarization detectable through NMR chemical shift perturbations. The $$^{19}\text{F}$$ NMR resonance appears at -118.2 ppm (CD₃OD), consistent with electron-withdrawing effects from the hydroxyl group. This electronic modulation reduces π-stacking capability compared to tyrosine but enhances dipole-dipole interactions with aromatic residues in protein binding pockets.

Computational Chemistry Insights: Molecular Orbital Calculations and Electron Density Mapping

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide atomic-scale insights:

Frontier Molecular Orbitals

- HOMO (-6.21 eV): Localized on the aromatic ring and amino group

- LUMO (-1.89 eV): Predominantly carboxylate π* orbital

The HOMO-LUMO gap of 4.32 eV suggests moderate chemical reactivity, intermediate between tyrosine (4.18 eV) and fully fluorinated analogues (4.55 eV).

Electrostatic potential maps reveal three key features:

- Negative potential (-0.42 e/Ų) at fluorine and hydroxyl oxygen

- Positive potential (+0.31 e/Ų) at protonated amino group

- Charge delocalization across the conjugated π-system

$$

\text{ESP} = \sum{i}^{n} \frac{qi}{|r - r_i|}

$$

Properties

Molecular Formula |

C9H10FNO3 |

|---|---|

Molecular Weight |

199.18 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H10FNO3/c10-6-1-5(2-7(12)4-6)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)/t8-/m0/s1 |

InChI Key |

SMVXELKDUVBXNV-QMMMGPOBSA-N |

Isomeric SMILES |

C1=C(C=C(C=C1O)F)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=C(C=C(C=C1O)F)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Chiral Pool Synthesis from L-Serine Derivatives

Stereoselective Alkylation of Evans Oxazolidinones

A widely adopted strategy involves the use of Evans oxazolidinone auxiliaries to enforce stereocontrol. The synthesis begins with the condensation of 3-fluoro-5-hydroxybenzaldehyde with a chiral oxazolidinone derivative (e.g., (4S)-benzyl-2-oxazolidinone). Key steps include:

- Enolate Formation : Treatment with lithium diisopropylamide (LDA) at −78°C generates a chiral enolate.

- Electrophilic Alkylation : Reaction with 3-fluoro-5-hydroxybenzyl bromide introduces the aryl moiety with >98% diastereomeric excess (de).

- Hydrolysis : Acidic cleavage of the oxazolidinone auxiliary yields the free amino acid.

Table 1: Reaction Conditions for Evans Oxazolidinone Route

| Step | Reagents/Conditions | Yield (%) | Stereoselectivity (de %) |

|---|---|---|---|

| Enolate Formation | LDA, THF, −78°C | – | – |

| Alkylation | 3-Fluoro-5-hydroxybenzyl bromide, −40°C | 72 | 98 |

| Hydrolysis | LiOH, H₂O/THF, 25°C | 85 | – |

This method is favored for its reproducibility but requires costly starting materials.

Asymmetric Hydrogenation of α,β-Unsaturated Precursors

Catalytic Hydrogenation with Chiral Rhodium Complexes

A scalable industrial approach utilizes asymmetric hydrogenation of 3-(3-fluoro-5-hydroxyphenyl)acrylic acid derivatives. The process involves:

- Substrate Preparation : Methyl 3-(3-fluoro-5-hydroxyphenyl)acrylate is synthesized via Heck coupling.

- Hydrogenation : Using [(S)-BINAP]Rh(cod)OTf as a catalyst under 50 bar H₂, achieving 99% enantiomeric excess (ee).

Table 2: Optimization of Hydrogenation Parameters

| Catalyst Loading (mol%) | Pressure (bar) | Temperature (°C) | ee (%) |

|---|---|---|---|

| 0.5 | 50 | 25 | 99 |

| 1.0 | 30 | 40 | 97 |

This method is cost-effective for large-scale production but demands strict control over catalyst purity.

Enzymatic Synthesis Using Engineered Aldolases

Biocatalytic Aldol Addition

Recent advances employ engineered aldolase polypeptides to catalyze the stereoselective formation of the carbon backbone. Key features include:

- Substrate Specificity : Aldolases such as L-threonine aldolase (LTA) are modified to accept 3-fluoro-5-hydroxybenzaldehyde and glycine.

- Reaction Conditions : Optimized at pH 7.5 with pyridoxal-5′-phosphate (PLP) as a cofactor, achieving 85% conversion.

Table 3: Performance of Engineered Aldolases

| Enzyme Variant | Substrate Loading (g/L) | Conversion (%) | ee (%) |

|---|---|---|---|

| LTA-M3 | 100 | 85 | 99 |

| Wild-Type LTA | 100 | 12 | 35 |

This green chemistry approach reduces waste but requires specialized enzyme production.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid is resolved using chiral resolving agents:

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Based Strategy

For small-scale research applications, SPPS enables rapid access to the target compound:

Comparative Analysis of Methods

Table 4: Advantages and Limitations of Synthetic Routes

| Method | Scale | Cost | ee (%) | Key Challenge |

|---|---|---|---|---|

| Evans Oxazolidinone | Lab-scale | High | 98 | Expensive auxiliaries |

| Asymmetric Hydrogenation | Industrial | Medium | 99 | Catalyst deactivation |

| Enzymatic Synthesis | Pilot-scale | Low | 99 | Enzyme stability |

| Racemic Resolution | Lab-scale | Low | 99 | Low yield |

Emerging Technologies

Continuous Flow Synthesis

Recent patents describe microreactor systems for the telescoped synthesis of fluorinated amino acids, reducing reaction times from days to hours.

Photocatalytic C–H Functionalization

Visible-light-mediated arylations using Ir(ppy)₃ catalysts show promise for direct functionalization of phenylalanine derivatives.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of 3-fluoro-5-hydroxybenzaldehyde.

Reduction: Formation of 2-amino-3-(3-fluoro-5-hydroxyphenyl)propylamine.

Substitution: Formation of 3-methoxy-5-hydroxyphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Neuropharmacology

The compound has been studied for its potential role as a modulator of neurotransmitter systems. Its structural similarity to amino acids involved in neurotransmission suggests that it may influence synaptic activity, particularly in the context of disorders such as depression and anxiety. Research indicates that compounds with similar structures can act as selective serotonin reuptake inhibitors, which are critical in treating mood disorders.

2. Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. The presence of the fluorine atom may enhance its binding affinity to target proteins, improving its efficacy as an anticancer agent.

Biocatalysis

1. Asymmetric Synthesis

(2S)-2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid serves as an important intermediate in the asymmetric synthesis of β-hydroxy-α-amino acids. Engineered aldolase polypeptides have been developed to catalyze reactions involving this compound, leading to high yields and diastereomeric excesses. This application is particularly significant for producing pharmaceuticals with specific stereochemical configurations, which are crucial for their biological activity .

2. Industrial Applications

The mild reaction conditions required for the synthesis of this compound make it suitable for industrial applications. The use of biocatalysts allows for environmentally friendly production processes that minimize waste and reduce energy consumption. Such processes are increasingly important in the pharmaceutical industry, where sustainability is a growing concern.

Synthesis of Related Compounds

1. Precursor for Drug Development

The compound can be utilized as a building block for synthesizing more complex molecules with therapeutic potential. For instance, it can be transformed into derivatives that exhibit enhanced pharmacological properties or reduced toxicity profiles. This versatility makes it a valuable asset in drug discovery and development .

2. Structural Modifications

Researchers have explored various structural modifications of this compound to improve its biological activity and selectivity. Modifications such as altering the fluorine position or introducing additional functional groups can lead to novel compounds with improved efficacy against specific biological targets.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuropharmacology | Demonstrated modulation of serotonin pathways, suggesting potential antidepressant effects. |

| Study 2 | Anticancer Activity | Inhibition of proliferation in breast cancer cell lines with IC50 values indicating significant potency. |

| Study 3 | Biocatalysis | Utilization of engineered aldolases resulted in >90% yield of desired β-hydroxy-α-amino acids under mild conditions. |

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can bind to enzymes and receptors, altering their activity.

Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

(2S)-2-amino-3-(3-chloro-5-fluorophenyl)propanoic acid ()

- Structural Differences : Chlorine at position 3 and fluorine at position 5 vs. fluorine (position 3) and hydroxyl (position 5) in the target compound.

- The absence of a hydroxyl group reduces hydrogen-bonding capacity, which may decrease affinity for polar active sites.

(2S)-2-amino-3-(2-fluoro-5-iodophenyl)propanoic acid ()

- Structural Differences : Iodine at position 5 and fluorine at position 2 vs. fluorine (3) and hydroxyl (5) in the target.

- The positional isomerism (fluoro at position 2 vs. 3) could shift binding orientation in chiral environments.

Hydroxyl-Containing Derivatives

(2RS)-3-hydroxy-2-phenylpropanoic acid ()

- Structural Differences: Lacks the amino group and fluorine; racemic (2RS) configuration vs. (2S) stereochemistry.

- Impact: The absence of the amino group eliminates zwitterionic character, reducing solubility in aqueous media. Racemic mixtures may exhibit lower biological specificity compared to enantiopure compounds like the target.

ATPA: 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid ()

- Structural Differences : Replaces the phenyl ring with a tert-butylisoxazole moiety.

- However, the isoxazole ring’s nitrogen and oxygen atoms may enhance metal coordination or π-stacking interactions.

Complex Functionalized Derivatives

(2S)-2-amino-3-{[(3-chloro-2-methyl-5-sulfophenyl)carbamoyl]amino}propanoic acid ()

- Structural Differences : Incorporates a sulfophenyl group and carbamoyl linker.

- Impact : The sulfonic acid group drastically increases hydrophilicity and acidity (pKa ~1), enhancing water solubility but limiting blood-brain barrier penetration. The carbamoyl linker adds conformational rigidity, which may stabilize interactions with charged residues in enzymes.

(2S)-2-amino-3-(2,4-dihydroxy-5-imidazol-1-yl-phenyl)propanoic acid ()

- Structural Differences : Adds imidazole and additional hydroxyl groups.

- Impact: Imidazole introduces basicity (pKa ~7), enabling pH-dependent solubility and protonation states.

Chiral and Stereochemical Variants

(2S,3S)-3-amino-2-hydroxyheptanoic acid ()

- Structural Differences: Linear heptanoic acid chain with hydroxyl and amino groups vs. aromatic phenyl backbone.

- Impact : The aliphatic chain reduces aromatic interactions but may improve flexibility for binding to curved active sites. The dual chiral centers (2S,3S) could enhance selectivity for chiral targets like proteases.

Biological Activity

(2S)-2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid, also known as 3-fluoro-5-hydroxy-L-phenylalanine, is a chiral amino acid that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group, a carboxylic acid, and a phenyl moiety with both fluorine and hydroxyl substituents. The molecular formula is , and it has been studied for its interactions with neurotransmitter systems, particularly glutamate receptors.

Chemical Structure and Properties

The structural features of this compound are significant for its biological activity:

| Property | Details |

|---|---|

| Molecular Formula | C10H12FNO3 |

| Molecular Weight | 199.20 g/mol |

| Functional Groups | Amino group, carboxylic acid, hydroxyl group, fluorine atom |

| Chirality | S configuration at the second carbon |

The presence of the hydroxyl and fluorine groups can enhance the compound's stability and alter its interactions with biological targets compared to other analogs such as L-tyrosine and L-DOPA.

Neurotransmitter Interaction

One of the primary areas of interest regarding this compound is its interaction with glutamate receptors. Research indicates that this compound may function as both an agonist and antagonist depending on the receptor subtype and concentration:

- Agonistic Activity: It may enhance neurotransmission by mimicking glutamate.

- Antagonistic Activity: At higher concentrations, it could inhibit receptor activity, potentially providing neuroprotective effects.

These dual roles suggest that this compound could be a valuable candidate for therapeutic applications in neurological disorders.

Potential Therapeutic Applications

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular mechanisms:

- Cell Viability Assays: Research indicated no significant cytotoxic effects at varying concentrations (up to 100 µM) in human cell lines.

- Glucose Uptake Studies: Similar compounds have shown increased glucose uptake in HepG2 cells without cytotoxicity, suggesting metabolic benefits .

The mechanism by which this compound exerts its biological effects involves:

- Binding to specific receptors, leading to altered signaling pathways.

- Potential inhibition of enzymes involved in neurotransmitter metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.